molecular formula C8H11ClN2O2 B2448801 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride CAS No. 180718-21-2

5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2448801
CAS No.: 180718-21-2
M. Wt: 202.64
InChI Key: WNYJPYVGUBXJLU-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its unique structural properties, which make it valuable in various fields such as organic synthesis, pharmaceutical chemistry, and material science .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h2,4,6H,1,3,5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYJPYVGUBXJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180718-21-2
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazopyridine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under strong oxidizing conditions, often leading to decarboxylation or hydroxylation of adjacent positions.

Reagent/ConditionsReaction OutcomeKey Observations
KMnO₄ (acidic aqueous medium)Decarboxylation to form CO₂ and imidazo[1,2-a]pyridine derivativesComplete decarboxylation at 80°C
H₂O₂ (in acetic acid)Epoxidation of adjacent double bondsLimited yield due to competing hydrolysis

Mechanistic Insight : Oxidation typically involves radical intermediates, with the carboxylate group stabilizing transition states.

Reduction Reactions

Reduction targets the imidazole ring or modifies substituents:

Reagent/ConditionsReaction OutcomeKey Observations
NaBH₄ (methanol, 25°C)Partial reduction of the imidazole ring to dihydroimidazoleSelective for N-C=N bonds
LiAlH₄ (THF, reflux)Reduction of carboxylic acid to primary alcoholRequires prior protection of the heterocycle

Limitation : Over-reduction can lead to ring-opening products if conditions are too harsh.

Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS):

Reagent/ConditionsReaction OutcomeKey Observations
NH₃ (ethanol, 100°C)Amination at C-2 or C-5 positionsRegioselectivity controlled by steric effects
NaSH (DMF, 60°C)Thiolation at C-3Moderate yield (45–55%) due to competing side reactions

Structural Influence : The fused imidazole ring directs substitution to meta positions relative to the carboxylic acid .

Amidation and Esterification

The carboxylic acid group participates in standard derivatization:

Reagent/ConditionsReaction OutcomeKey Observations
SOCl₂ → ROH (esterification)Formation of methyl/ethyl estersHigh yield (>85%) under anhydrous conditions
EDC/HOBt (with amines)Amide bond formationOptimal pH 7–8; avoids racemization

Applications : Esters improve lipid solubility for biological assays, while amides enhance target binding affinity.

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂, generating reactive intermediates:

ConditionsReaction OutcomeKey Observations
Cu(OAc)₂ (DMSO, 120°C)Formation of imidazo[1,2-a]pyridineCopper acts as a Lewis acid catalyst
Microwave irradiationRapid decarboxylation (<10 minutes)Scalable for industrial synthesis

Utility : Decarboxylated products serve as intermediates for C–H functionalization .

Cyclization and Ring Expansion

The compound participates in annulation reactions to form polycyclic systems:

Reagent/ConditionsReaction OutcomeKey Observations
Aldehydes (acid catalysis)Spirocyclic imidazopyridine-oxindolesDiastereoselectivity up to 4:1
Alkyne dipolarophiles[3+2] Cycloaddition to form triazolesRequires Ru or Rh catalysts

Significance : Expands structural diversity for high-throughput drug screening .

Key Mechanistic Insights

  • Acid-Base Properties : The hydrochloride salt enhances solubility in polar solvents, facilitating proton transfer in NAS and decarboxylation.

  • Steric Effects : Substituents at the 7-position hinder reactivity at C-3 but favor C-5 modifications .

  • Catalytic Systems : Transition metals like Rh(III) enable directed C–H activation for regioselective functionalization .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₈H₁₁ClN₂O₂
  • SMILES : C1CN2C=CN=C2CC1C(=O)O
  • InChIKey : MHUCACBKXQMSGS-UHFFFAOYSA-N

The compound features a bicyclic structure that includes both imidazole and pyridine rings, which contribute to its reactivity and biological activity.

Medicinal Chemistry Applications

5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Several studies have indicated that derivatives of this compound exhibit antimicrobial properties. Research shows that modifications to the carboxylic acid group can enhance activity against various bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neurological Studies : Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to novel treatments for conditions such as Alzheimer's disease.

Organic Synthesis

The carboxylic acid functional group in this compound allows for various synthetic transformations:

  • Building Block for Drug Development : This compound serves as a scaffold for the synthesis of more complex molecules. Its reactivity can be harnessed to create analogs with improved pharmacological profiles.
  • Reactions Involving Carboxylic Acids :
    • Esterification : The carboxylic acid group can react with alcohols to form esters.
    • Amide Formation : It can also react with amines to produce amides, which are crucial in medicinal chemistry.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets:

  • Enzyme Inhibition : Docking simulations suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This information is vital for designing targeted therapies.
  • Receptor Interaction : The compound's ability to interact with receptors can be elucidated through computational studies, guiding the development of receptor-specific drugs.

Comparative Data Table

Compound NameStructural FeaturesSimilarity Index
2-Methyl-1H-imidazole-5-carboxylic acidImidazole ring with carboxyl group0.80
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acidMethyl substitution on imidazole0.80
Imidazo[1,2-a]pyrazine-2-carboxylic acidPyrazine instead of pyridine0.79
Imidazo[1,2-a]pyrazine-6-carboxylic acidCarboxyl group at different position0.78
6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acidTrifluoromethyl substitution0.85

This table illustrates the structural diversity among related compounds and their potential applications in research.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a bicyclic compound that features a fused imidazole and pyridine ring system. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The following sections will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The molecular formula of this compound is C₈H₁₀N₂O₂·HCl. The compound can be synthesized through various methods that allow for the introduction of substituents at different positions on the imidazo-pyridine scaffold. Notably, the carboxylic acid group at the seventh position enhances the compound's reactivity and potential for further derivatization .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, modifications at the C6 position have been linked to enhanced cytotoxicity against human cervical carcinoma HeLa cells. Compounds with IC50 values below 150 μM were considered highly cytotoxic .
  • Enzyme Inhibition : Molecular docking studies suggest that this compound can interact with various biological targets such as enzymes involved in cell signaling pathways. In particular, it has shown promise as an inhibitor of Rab geranylgeranyl transferase (RGGT), which is crucial for protein prenylation in cancer cells .
  • Antioxidant Activity : Some derivatives have demonstrated strong antioxidant properties, which may contribute to their therapeutic potential in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the imidazo-pyridine ring significantly influence biological activity. For example:

PositionModification TypeBiological Activity
C6Alkyl substitutionEnhanced anticancer activity
C7Carboxylic acidIncreased enzyme inhibition
N2Functional groupsVariable effects on binding affinity

These findings underscore the importance of structural modifications in optimizing the biological efficacy of this compound and its derivatives.

Case Studies

  • Cytotoxicity Assays : A series of 12 novel derivatives were synthesized and evaluated for their cytotoxic effects on HeLa cells. The results indicated that several compounds exhibited significant inhibitory effects on cell viability with IC50 values ranging from 25 to 100 μM for the most active analogs .
  • Molecular Docking Studies : These studies revealed that this compound binds effectively to key active sites on target proteins. For example, specific hydrogen bonding interactions were identified between the compound and residues within the enzyme's active site, facilitating its inhibitory action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride?

  • Methodology : The compound is typically synthesized via cyclization reactions starting from imidazole and pyridine precursors. For example, condensation of pyridine derivatives with appropriately substituted imidazoles under acidic conditions yields the core scaffold. The carboxylic acid group is introduced through oxidation or functionalization of pre-existing substituents. Hydrochloride salt formation occurs via treatment with HCl during purification .
  • Key Considerations : Optimizing reaction temperature and solvent polarity improves yields. Impurities (e.g., unreacted intermediates) are minimized using gradient HPLC.

Q. How is the compound characterized structurally?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm ring substitution patterns and proton environments. For example, aromatic protons in the imidazo-pyridine ring resonate between δ 7.2–8.5 ppm, while methyl groups appear at δ 2.1–2.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]+^+ at m/z 214.65) .
  • FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O stretches (~1720 cm1^{-1}) confirm functional groups .

Q. What is the significance of the hydrochloride salt form?

  • Methodology : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability. For instance, solubility increases from <0.1 mg/mL (free base) to >5 mg/mL in phosphate buffer (pH 7.4). Stability is assessed via accelerated degradation studies under heat (40°C) and humidity (75% RH) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) affect biological activity?

  • Methodology :

  • Halogenation : Introducing chlorine at position 3 (as in 3-chloro-7-methyl derivatives) enhances DNA-binding affinity, correlating with antitumor activity in MTT assays (IC50_{50} reduction from 25 µM to 8 µM) .
  • Alkylation : Methyl or tert-butyl groups at position 7 improve metabolic stability (e.g., hepatic microsomal half-life increases from 15 min to >60 min) .
    • Data Contradiction : Fluorinated analogs show conflicting cytotoxicity profiles; computational docking studies (e.g., AutoDock Vina) reconcile this by identifying steric clashes in certain receptor subtypes .

Q. What biomolecular interactions drive its pharmacological potential?

  • Methodology :

  • DNA Binding : Fluorescence quenching assays reveal intercalation (Kb_b ~104^4 M1^{-1}) with calf thymus DNA. Circular dichroism (CD) shows B-DNA conformational changes .
  • Enzyme Inhibition : Kinase inhibition is evaluated via ATPase activity assays (e.g., 70% inhibition of MAPK14 at 10 µM) .

Q. How can spectral contradictions (e.g., overlapping NMR signals) be resolved during characterization?

  • Methodology :

  • 2D NMR : HSQC and HMBC experiments differentiate overlapping aromatic protons (e.g., distinguishing H-2 vs. H-3 in the imidazo-pyridine ring) .
  • Deuterium Exchange : Solvent suppression techniques (e.g., D2 _2O shaking) clarify exchangeable protons in carboxylic acid groups .

Q. What are its applications in materials science (e.g., carbon dots)?

  • Methodology :

  • Fluorophore Integration : The compound serves as a precursor for nitrogen-doped carbon dots (C-dots) via hydrothermal synthesis. PL emission shifts (e.g., λem_{em} 450 nm to 520 nm) correlate with quantum yield improvements (Φ from 0.15 to 0.45) due to π-π stacking of imidazo-pyridine fluorophores .

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